REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([C:10]1[N:17]2[C:13]([S:14][C:15]3[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][C:16]=32)=[N:12][CH:11]=1)=[O:9].[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][CH:8]([C:10]1[N:17]2[C:13]([S:14][C:15]3[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][C:16]=32)=[N:12][CH:11]=1)[OH:9] |f:1.2.3.4.5.6|
|
Name
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3-(2-Furanyl)-1-(6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-yl)-propene-1-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=CC(=O)C1=CN=C2SC3=C(N21)CCCCC3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)CCC(O)C1=CN=C2SC3=C(N21)CCCCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |